molecular formula C4H2BrClN2 B1527063 5-Bromo-3-chloropyridazine CAS No. 1196155-33-5

5-Bromo-3-chloropyridazine

Cat. No. B1527063
M. Wt: 193.43 g/mol
InChI Key: CTLXLNJWIQSHPZ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropyridazine is a chemical compound with the molecular formula C4H2BrClN2 and a molecular weight of 193.43 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-chloropyridazine is 1S/C4H2BrClN2/c5-3-1-4(6)8-7-2-3/h1-2H . The molecular structure analysis involves techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

5-Bromo-3-chloropyridazine is a solid substance . It has a molecular weight of 193.43 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Regioselective Arylation

5-Bromo-3-chloropyridazine serves as a key intermediate in the regioselective arylation process. This involves a Suzuki cross-coupling reaction, enabling access to a broad range of pharmacologically relevant pyridazine derivatives. Chloropyridazines, such as 5-Bromo-3-chloropyridazine, are particularly useful as a masking group for the carbonyl moiety in cross-coupling reactions (Sotelo & Raviña, 2002).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of various heterocyclic compounds. For instance, it has been used in the cyclocondensation of 5-Chlorosatin derivatives, leading to the formation of Pyrido [2,3-b] Pyrazines with notable antibacterial properties (Tribak et al., 2018).

Derivatives Formation

5-Bromo-3-chloropyridazine is instrumental in the creation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives. These derivatives have potential applications in various fields, including medicinal chemistry and drug development (Rahimizadeh et al., 2007).

Protein Labeling

In biochemical research, derivatives of 5-Bromo-3-chloropyridazine, like 3-bromo-1,2,4,5-tetrazine, have been synthesized for protein labeling. These compounds enable chemoselective labeling and can trigger biorthogonal reactions, which are significant in therapeutic research and development (Ros et al., 2020).

Antimicrobial Evaluation

The compound has been used in the synthesis of triazolo[4,3-c]pyrimidines, which demonstrated varied antimicrobial activity against clinically isolated strains. This highlights its potential in developing new antimicrobial agents (Kumara et al., 2013).

Safety And Hazards

The safety information for 5-Bromo-3-chloropyridazine includes several hazard statements: it may be harmful if swallowed, it causes skin irritation, it causes serious eye irritation, and it may cause respiratory irritation . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

5-bromo-3-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLXLNJWIQSHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717765
Record name 5-Bromo-3-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloropyridazine

CAS RN

1196155-33-5
Record name 5-Bromo-3-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Bourguignon, S Oumouch… - Current Organic …, 2006 - ingentaconnect.com
… Finally the group of workers described the 5-bromo-3-chloropyridazine 76 [87]. Surprisingly there was no halogen exchange, as observed with the 4-bromopyridazin-3,6-dione leading …
Number of citations: 30 www.ingentaconnect.com

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